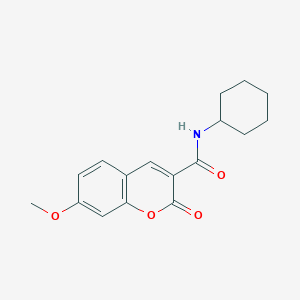![molecular formula C18H19ClN2O4S B5738474 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling. Inhibition of BTK has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.
作用機序
2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide inhibits BTK by binding to the enzyme's active site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling and ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has also been shown to have anti-inflammatory effects. In a study published in Arthritis Research & Therapy, 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide was shown to inhibit BTK and downstream signaling pathways in synovial fluid cells from patients with rheumatoid arthritis, resulting in a reduction in cytokine production and inflammation.
実験室実験の利点と制限
One advantage of 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide is its potency and selectivity for BTK. This makes it an effective tool for studying the role of BTK in various cellular processes. However, one limitation of 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide is its solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide. One area of interest is the development of combination therapies that include 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide and other targeted therapies. Another potential direction is the investigation of 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide in other B-cell malignancies, such as diffuse large B-cell lymphoma. Finally, there is also interest in exploring the anti-inflammatory effects of 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide in other disease settings, such as autoimmune disorders.
合成法
The synthesis of 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide involves a multi-step process, starting with the reaction of 4-chloroaniline with ethyl 4-chloroacetoacetate to form 4-chloro-N-ethyl-2-oxobutanamide. This intermediate is then reacted with 4-morpholinosulfonylphenylboronic acid to form the desired product, 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide.
科学的研究の応用
2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has been extensively studied in preclinical models and has shown promising results in treating various B-cell malignancies. In a study published in Cancer Research, 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide was shown to inhibit BTK and downstream signaling pathways, resulting in the induction of apoptosis in chronic lymphocytic leukemia cells. Another study published in Blood demonstrated that 2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide was effective in treating mantle cell lymphoma xenografts in mice.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-15-6-4-14(5-7-15)12-18(22)20-16-2-1-3-17(13-16)26(23,24)21-8-10-25-11-9-21/h1-7,13H,8-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXFLEGKXYCSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5738394.png)


![2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5738408.png)


![4-[(4-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738430.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)
![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)